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2-Aminomalonic Acid Monopotassium Salt

L-asparagine synthetase inhibition competitive inhibitor Ki leukemia enzymology

2-Aminomalonic Acid Monopotassium Salt (CAS 129365-73-7; synonyms: potassium 2-aminomalonate, aminomalonic acid potassium salt) is the monopotassium salt form of the non-proteogenic α-amino dicarboxylic acid aminomalonic acid. It belongs to the aminopolycarboxylic acid (complexone) family and possesses two carboxyl groups and one α-amino group, enabling dual functionality as both a metal-chelating ligand and a synthetic building block for peptide and amino acid synthesis.

Molecular Formula C3H4KNO4
Molecular Weight 157.17 g/mol
Cat. No. B13859413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminomalonic Acid Monopotassium Salt
Molecular FormulaC3H4KNO4
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC(C(=O)O)(C(=O)[O-])N.[K+]
InChIInChI=1S/C3H5NO4.K/c4-1(2(5)6)3(7)8;/h1H,4H2,(H,5,6)(H,7,8);/q;+1/p-1
InChIKeyCKOXCZZUKNHFDJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminomalonic Acid Monopotassium Salt: Physicochemical Profile and Comparator Landscape for Research Procurement


2-Aminomalonic Acid Monopotassium Salt (CAS 129365-73-7; synonyms: potassium 2-aminomalonate, aminomalonic acid potassium salt) is the monopotassium salt form of the non-proteogenic α-amino dicarboxylic acid aminomalonic acid [1]. It belongs to the aminopolycarboxylic acid (complexone) family and possesses two carboxyl groups and one α-amino group, enabling dual functionality as both a metal-chelating ligand and a synthetic building block for peptide and amino acid synthesis [2]. The compound exists as a white to off-white hygroscopic solid with molecular formula C₃H₅NO₄K (MW 158.17), distinct from the free acid form (C₃H₅NO₄, MW 119.08) [3]. As an endogenous human metabolite and a competitive inhibitor of L-asparagine synthetase, the aminomalonate anion has established roles in cancer biology, metabolomics biomarker discovery, and medicinal chemistry [4]. The monopotassium salt form is primarily supplied as a research-grade building block for metabolomics reference standard preparation and as a synthetic intermediate, where its ionic character confers differentiated handling and solubility properties versus the free acid and ester derivatives [3].

Why 2-Aminomalonic Acid Monopotassium Salt Cannot Be Casually Substituted with Free Acid or Ester Analogs in Research Protocols


Although the aminomalonate anion is the pharmacologically active species irrespective of the counterion or protecting group, the choice of salt form, free acid, or ester derivative imposes critical differences in aqueous solubility, thermal stability, hygroscopicity, and direct experimental readiness that preclude simple interchange in bench protocols [1]. The monopotassium salt (mp >220 °C dec.) withstands significantly higher temperatures before decomposition compared to the free acid, which undergoes decarboxylation at 112–138 °C — a difference of approximately 80–100 °C in thermal tolerance that directly impacts heated reaction conditions and storage stability [2]. Furthermore, the diester prodrugs diethyl aminomalonate and dimethyl aminomalonate, while useful for organic synthesis, require enzymatic or chemical hydrolysis to liberate the active aminomalonate species, and were shown to be inactive in vivo as L-asparagine synthetase inhibitors without prior metabolic conversion [3]. The monopotassium salt provides the pre-formed aminomalonate anion in a solid, weighable format, bypassing the need for in situ neutralization of the strongly acidic free acid (predicted pKa ~0.45 for the strongest acidic group) and eliminating the ester hydrolysis step required for diester prodrugs [4]. These physicochemical distinctions translate into measurable differences in protocol efficiency, reproducibility, and the validity of cross-study comparisons.

Quantitative Differentiation Evidence: 2-Aminomalonic Acid Monopotassium Salt Versus Closest Analogs


L-Asparagine Synthetase Inhibition: Aminomalonate Anion Competitive Potency Versus Natural Substrate L-Aspartic Acid

The aminomalonate anion — the dissociated active species from 2-aminomalonic acid monopotassium salt in aqueous solution — acts as a potent competitive inhibitor of L-asparagine synthetase relative to the natural substrate L-aspartic acid. Against the tumoral enzyme from Leukemia 5178Y/AR, aminomalonate exhibits Ki = 0.0023 M (2.3 mM), and against mouse pancreatic L-asparagine synthetase, Ki = 0.0015 M (1.5 mM) [1]. By comparison, the diester prodrugs diethyl aminomalonate and the diamide 2-aminomalonamide showed no direct in vitro enzyme inhibition — they required prior metabolic conversion to aminomalonate to exert any inhibitory activity, and even then, they failed to inhibit tumoral L-asparagine synthetase in vivo at any time point up to 24 h post-administration [1]. This establishes that the pre-formed aminomalonate anion (as supplied by the monopotassium salt upon dissolution) is the minimal active pharmacophore, whereas the commonly available ester and amide derivatives are inactive prodrugs that cannot substitute directly in enzyme inhibition assays [2].

L-asparagine synthetase inhibition competitive inhibitor Ki leukemia enzymology asparagine deprivation therapy

Thermal Stability: Monopotassium Salt Decomposition Point Versus Free Acid Decarboxylation Range

2-Aminomalonic acid monopotassium salt exhibits a melting/decomposition point >220 °C [1]. In contrast, the free acid form (2-aminomalonic acid) undergoes decarboxylation in the solid state within the temperature range of 112–138 °C when analyzed by differential thermogravimetric analysis (DTA-TGA) at a heating rate of 1.4 °C/min in air [2]. This represents a thermal stability window that is approximately 80–100 °C wider for the monopotassium salt. The free acid's susceptibility to thermal decarboxylation is further underscored by its rapid decomposition in acidic solution: half-time for decarboxylation in 1 M HCl at 100 °C is only 1.2 minutes for aminomalonic acid, compared to 1.7 minutes for β-carboxyaspartic acid and 8.6 minutes for γ-carboxyglutamic acid, confirming that aminomalonic acid is the most thermally labile among the three carboxylated amino acids compared [3]. The enhanced solid-state thermal tolerance of the monopotassium salt makes it preferable for protocols involving heated reaction conditions or shipping to regions without cold-chain reliability.

thermal stability decarboxylation kinetics solid-state stability differential thermal analysis

Aqueous Solubility: Monopotassium Salt Ionic Enhancement Versus Free Acid Limited Solubility and DMSO Insolubility

The monopotassium salt of 2-aminomalonic acid is described as highly water-soluble owing to its ionic character, which facilitates direct dissolution into aqueous buffers for biochemical and cell-based assays without the need for organic co-solvents [1]. The free acid form, by comparison, exhibits a measured aqueous solubility of 11 mg/mL (92.37 mM) at 25 °C, and is categorically insoluble in DMSO . Critically, moisture-contaminated DMSO further reduces solubility of the free acid, meaning that standard DMSO master-stock workflows — ubiquitous in pharmaceutical screening — are incompatible with the free acid but viable with the monopotassium salt if aqueous stock preparation is acceptable . For context, the diester derivatives (diethyl aminomalonate and dimethyl aminomalonate hydrochlorides) exhibit the opposite solubility profile: they are soluble in organic solvents (chloroform, DMSO) but require hydrolysis for biological activity, creating a fundamental solvent-compatibility trade-off that the monopotassium salt resolves for aqueous-phase applications .

aqueous solubility bioassay preparation DMSO insolubility in vitro formulation

Metabolomics Biomarker Specificity: Aminomalonic Acid Discriminates Melanoma Metastatic Stages with Quantitative Fold Elevation

Aminomalonic acid was identified as a novel potential biomarker capable of discriminating between different stages of melanoma metastasis through GC-MS-based metabolomic profiling of human melanocyte (HEMn-LP), low metastatic (A375, G361), and highly metastatic (A2058, SK-MEL-28) melanoma cell lines [1]. Higher relative levels of aminomalonic acid were observed in low metastatic cell lines relative to the normal melanocyte control, and levels were further elevated in highly metastatic cell lines relative to low metastatic lines, establishing a stepwise quantitative relationship with metastatic potential [1]. In a separate untargeted metabolomics study, aminomalonic acid was one of six serum metabolites (alongside proline, glycerol, LPI 16:1, 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, and urea) that collectively predicted type 2 diabetes risk with an AUC of 0.935 in at-risk individuals with baseline HbA1c ≥6.5% [2]. The monopotassium salt serves as the preferred form for preparing calibrator and quality control standards in such quantitative metabolomics workflows, as its defined stoichiometry (exactly one K⁺ per aminomalonate anion) and solid-state stability facilitate accurate gravimetric preparation of reference solutions — a distinct advantage over the hygroscopic, less thermally stable free acid [3].

melanoma biomarker metabolomics metastasis discrimination GC-MS profiling

Metal Coordination Chemistry: Aminomalonate Forms Two Five-Membered Chelate Rings with Cu²⁺ Distinct from Mono-Carboxylate Amino Acids

The aminomalonate dianion — generated upon dissolution of the monopotassium salt at appropriate pH — coordinates Cu²⁺ through both the α-nitrogen and the two carboxylate oxygen donor atoms to form two five-membered chelate rings, a coordination mode that distinguishes it from mono-carboxylate α-amino acids such as glycine or alanine, which can form only a single five-membered chelate ring [1]. Thermodynamic measurements (ΔG°, ΔH°, ΔS°) for protonation and Cu²⁺ complex formation of α-aminomalonic acid were determined in aqueous solution at 25 °C (I = 0.1 mol dm⁻³ NaCl), revealing a 'relatively high stability constant for complexation with Cu²⁺,' although quantitative complexation is confined to a narrow low-pH range because protonation of the carboxylate groups provokes ring opening [1]. This pH-dependent chelation behavior is mechanistically distinct from EDTA and other polyaminocarboxylate complexones, and positions the aminomalonate dianion as a structurally minimalist but effective metal-binding scaffold. The monopotassium salt provides the mono-deprotonated aminomalonate species directly, simplifying pH adjustment for metal titration experiments compared to the fully protonated free acid, which requires two equivalents of base to reach the dianionic state active for chelation [2].

metal chelation copper(II) complexation complexone stability constant

Recommended Application Scenarios for 2-Aminomalonic Acid Monopotassium Salt Based on Quantitative Differentiation Evidence


In Vitro L-Asparagine Synthetase Inhibition Studies Requiring Directly Active Inhibitor Without Prodrug Conversion

The monopotassium salt provides the aminomalonate anion directly upon dissolution in aqueous buffer, eliminating the enzymatic or chemical hydrolysis step required for diester or diamide prodrugs. This is critical for cell-free enzyme kinetics assays where the absence of esterase or amidase activity would render prodrugs inert. Based on established Ki values (2.3 mM for Leukemia 5178Y/AR enzyme; 1.5 mM for mouse pancreatic enzyme), researchers can prepare precisely calculated inhibitor concentrations by gravimetric weighing of the monopotassium salt (MW 158.17), with direct aqueous solubility avoiding DMSO-related artifacts. The thermal stability of the salt form (>220 °C) further ensures that brief warming steps during buffer preparation do not cause compound degradation, unlike the free acid which can decarboxylate at temperatures as low as 112 °C [1].

Quantitative Metabolomics Reference Standard Preparation for Melanoma or Diabetes Biomarker Validation

For GC-MS or LC-MS-based metabolomics workflows that quantify aminomalonic acid as a disease biomarker, the monopotassium salt is the preferred chemical form for preparing calibration curves and quality control samples. Its defined 1:1 potassium-to-aminomalonate stoichiometry (C₃H₅NO₄K, MW 158.17) enables accurate molarity calculations without the uncertainty of variable hydration states or counterion content that can affect the free acid. Stored at -20 °C under desiccated conditions, the salt retains stability suitable for longitudinal biomarker studies spanning months to years. The demonstrated association of aminomalonic acid levels with melanoma metastatic stage (stepwise elevation from normal → low metastatic → high metastatic) and with type 2 diabetes risk (contributing to a 6-metabolite panel with AUC 0.935) makes this reference standard directly relevant to translational oncology and metabolic disease research [2].

Metal Complexation Studies Using Pre-Formed Monodeprotonated Aminomalonate as a Tridentate Ligand Precursor

The monopotassium salt supplies the aminomalonate species in its mono-anionic form, which upon a single additional deprotonation at the second carboxyl group yields the dianionic tridentate ligand (N,O,O-donor set) capable of forming two five-membered chelate rings with divalent transition metals such as Cu²⁺. This is preparatively advantageous compared to the fully protonated free acid, which requires two equivalents of base for full activation and risks overshoot in pH-sensitive complexation reactions (the Cu²⁺-aminomalonate complex is stable only within a narrow low-pH window). The salt form also avoids the need for ester hydrolysis that would be required if using diethyl or dimethyl aminomalonate as starting materials, thereby streamlining the synthesis of well-defined metal-aminomalonate coordination compounds for catalysis, materials science, or bioinorganic model studies [3].

Peptide and Amino Acid Synthesis Where Thermal Stability During Coupling Reactions Is Required

2-Aminomalonic acid derivatives are valued in peptide synthesis for introducing a malonic acid moiety that can subsequently be decarboxylated to generate a chiral center. The monopotassium salt offers superior thermal stability (decomposition >220 °C) compared to the free acid (decarboxylation onset at 112 °C), making it more compatible with coupling reactions that require elevated temperatures or prolonged reflux. The two carboxyl groups, one of which remains as the potassium carboxylate, provide orthogonal protection strategies: the free carboxyl can be activated for amide bond formation while the potassium carboxylate serves as a masked acid. This regiochemical control is not available with the symmetrical diester derivatives, where both carboxyl groups are identically protected, necessitating selective mono-hydrolysis steps that reduce overall yield [4].

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